molecular formula C23H30N6OS3 B1244995 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

Cat. No. B1244995
M. Wt: 502.7 g/mol
InChI Key: VGGMTOYKEDKFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide, also known as 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide, is a useful research compound. Its molecular formula is C23H30N6OS3 and its molecular weight is 502.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

Molecular Formula

C23H30N6OS3

Molecular Weight

502.7 g/mol

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30)

InChI Key

VGGMTOYKEDKFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC

synonyms

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
K-604
K604 compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (104.94 g, 0.286 mol) was dissolved in tetrahydrofuran (1.4 L), and triethylamine (48.5 g, 0.479 mol), 4-dimethylaminopyridine (1.76 g, 14.4 mmol), and methanesulfonyl chloride (42 g, 0.366 mol) were sequentially added to the solution under cooling with ice, followed by stirring for 1 hour at the same temperature. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure, to thereby yield 144.92 g of a pale yellow foamed substance. The product was dissolved in N,N-dimethylformamide (1 L), and 2-mercaptobenzimidazole (48.58 g, 0.323 mol), potassium carbonate (48.58 g, 0.351 mol), and 18-crown-6 (3.56 g, 13.5 mmol) were added to the resultant solution at room temperature, followed by stirring for 3 hours at 80° C. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned by adding chloroforn and water. The aqueous layer was extracted with chloroform. The combined organic layer was washed with saturated brine, dried over sodium sulfate anhydrate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (developer: hexane/acetone=1/1-1/3), to thereby yield 55.85 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 39.2%).
Name
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide
Quantity
104.94 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
catalyst
Reaction Step Two
Quantity
48.58 g
Type
reactant
Reaction Step Three
Quantity
48.58 g
Type
reactant
Reaction Step Three
Quantity
3.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CSc1cc(C)nc(SC)c1NC(=O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride 1.0 g (2.69 mmol) was suspended in acetonitrile (30 mL), and potassium carbonate 1.45 g (10.49 mmol) was added to the suspension. Water (8 mL) was added dropwise to the mixture under stirring at room temperature until the entirety of the suspension assumed a homogeneous solution. Subsequently, N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide 810 mg (2.52 mmol) was gradually added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was diluted with water (50 mL) and extracted with chloroform (100 mL×3). The organic layer was washed with saturated brine (50 mL), followed by drying over sodium sulfate anhydrate and concentrating under reduced pressure. The residue was purified through silica gel column chromatography (eluent: chloroform:saturated ammonia in methanol=20:1). The thus-obtained oily product was crystallized from ethanol-diethyl ether, thereby yielding 1.16 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 88%) as a colorless crystalline powder.
Name
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
810 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Acetonitrile (450 mL) and potassium carbonate (85.7 g, 0.62 mol) were added to 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine.3 hydrochloride (59.42 g, 0.16 mol) in water (180 mL). Subsequently, 2-bromo-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (48.19 g, 0.15 mol) was gradually added thereto, and the resultant mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water (300 mL), followed by stirring for 1 hour. The crystals that precipitated were separated through filtration, followed by washing with a solvent mixture (600 mL) of acetonitrile and water (1:1), washing with water (200 mL), and drying through air blow at 40 to 50° C., to thereby yield 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide as colorless crystals (75 g, yield: 99%).
Quantity
59.42 g
Type
reactant
Reaction Step One
Quantity
48.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
85.7 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.